N-(4-amino-2-methoxyphenyl)nicotinamide N-(4-amino-2-methoxyphenyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 552814-16-1
VCID: VC2324484
InChI: InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17)
SMILES: COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2
Molecular Formula: C13H13N3O2
Molecular Weight: 243.26 g/mol

N-(4-amino-2-methoxyphenyl)nicotinamide

CAS No.: 552814-16-1

Cat. No.: VC2324484

Molecular Formula: C13H13N3O2

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

N-(4-amino-2-methoxyphenyl)nicotinamide - 552814-16-1

Specification

CAS No. 552814-16-1
Molecular Formula C13H13N3O2
Molecular Weight 243.26 g/mol
IUPAC Name N-(4-amino-2-methoxyphenyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C13H13N3O2/c1-18-12-7-10(14)4-5-11(12)16-13(17)9-3-2-6-15-8-9/h2-8H,14H2,1H3,(H,16,17)
Standard InChI Key FYMHBXHJILVCKD-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2
Canonical SMILES COC1=C(C=CC(=C1)N)NC(=O)C2=CN=CC=C2

Introduction

N-(4-amino-2-methoxyphenyl)nicotinamide is a complex organic compound with significant potential in medicinal chemistry. It belongs to the category of nicotinamides, which are derivatives of nicotinic acid, known for their diverse biological activities. This compound combines structural features of an amino group, a methoxy group, and a nicotinamide moiety, making it a valuable candidate for various scientific applications.

Biological Activities

N-(4-amino-2-methoxyphenyl)nicotinamide has been studied for its potential biological activities, including:

  • Antifungal Activity: It has been shown to inhibit succinate dehydrogenase, an enzyme critical for cellular respiration in fungi, which can lead to reduced fungal growth and viability.

  • Potential Anticancer Effects: Although not directly studied, its structural similarity to compounds known for anticancer properties suggests potential applications in this area.

  • Antioxidant Properties: Some studies suggest that it might exhibit antioxidant properties, although more research is needed to confirm this.

Analytical Techniques

This compound is typically characterized using advanced analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS): Helps in confirming the molecular weight and structure.

  • Infrared Spectroscopy (IR): Useful for identifying functional groups.

Applications and Future Research Directions

N-(4-amino-2-methoxyphenyl)nicotinamide has several potential applications across different fields:

  • Pharmaceuticals: Its unique structural features make it valuable for ongoing research into new pharmaceuticals.

  • Materials Science: The compound's chemical properties could be explored for applications in materials science.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Properties
NicotinamidePyridine ringEssential in NAD synthesis
2-Methoxy-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)nicotinamideAlkyne and ether groupsPotential anticancer activity
4-Amino-3-methoxybenzoic acidCarboxylic acid groupNotable anti-inflammatory effects

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